molecular formula C14H11F2N3O B2651707 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide CAS No. 2415488-79-6

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B2651707
CAS No.: 2415488-79-6
M. Wt: 275.259
InChI Key: QZKMLXXJRPYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological applications and its unique chemical structure.

Preparation Methods

The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 2,4-difluoroaniline with cyclopropyl isocyanate to form the intermediate, which is then reacted with pyrimidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and inhibiting their growth .

Comparison with Similar Compounds

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMLXXJRPYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.